1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of 1-ethylsulfonylpiperidine-3-carboxylic acid with 2-amino-1,3,4-thiadiazole in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: Thiadiazole derivatives are investigated for their use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of both the thiadiazole and piperidine moieties, which contribute to its diverse biological activities. The ethylsulfonyl group further enhances its chemical reactivity and potential for modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-2-19(16,17)14-5-3-4-8(6-14)9(15)12-10-13-11-7-18-10/h7-8H,2-6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDXTHWSHICFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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